molecular formula C15H16O B14573243 1-Ethyl-4-(4-methylphenoxy)benzene CAS No. 61343-80-4

1-Ethyl-4-(4-methylphenoxy)benzene

Cat. No.: B14573243
CAS No.: 61343-80-4
M. Wt: 212.29 g/mol
InChI Key: MYPAIIPAEVVWKR-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethyl group at the 1-position and a 4-methylphenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-methylphenoxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkyl halide with a phenoxide ion. For this compound, 4-methylphenol (p-cresol) can be reacted with 1-bromo-4-ethylbenzene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products:

    Nitration: Nitro derivatives of the benzene ring.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various biochemical pathways, including those involving enzyme inhibition or activation . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-(4-methylphenoxy)benzene is unique due to the presence of both an ethyl group and a 4-methylphenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61343-80-4

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-ethyl-4-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3

InChI Key

MYPAIIPAEVVWKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C

Origin of Product

United States

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